Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-
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Overview
Description
Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system containing both pyrrole and pyridine rings, with chloro substituents at specific positions.
Preparation Methods
The synthesis of Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- can be achieved through various synthetic routes. One common method involves the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions in an organic solvent like dichloromethane. After completion, the product is purified using column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. For example, reaction with an amine in the presence of a base can yield the corresponding amine derivative.
Oxidation and Reduction: The ethanone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols. Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential as an inhibitor of various enzymes and receptors.
Medicine: Due to its biological activity, the compound is being investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with specific molecular targets. For instance, as an FGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation and survival. This inhibition can induce apoptosis in cancer cells and reduce tumor growth .
Comparison with Similar Compounds
Similar compounds to Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- include other pyrrolo[2,3-b]pyridine derivatives such as:
6-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the ethanone moiety but shares the core structure.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Contains a similar ethanone moiety but with a different heterocyclic core.
1-(2-Chloro-6-methylphenyl)ethanone: Features a chloro-substituted phenyl ring instead of the pyrrolo[2,3-b]pyridine core.
The uniqueness of Ethanone, 2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substitution pattern and the presence of both chloro and ethanone groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C9H6Cl2N2O |
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Molecular Weight |
229.06 g/mol |
IUPAC Name |
2-chloro-1-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C9H6Cl2N2O/c10-3-7(14)6-4-12-9-5(6)1-2-8(11)13-9/h1-2,4H,3H2,(H,12,13) |
InChI Key |
RSEKGQADBAYFDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1C(=CN2)C(=O)CCl)Cl |
Origin of Product |
United States |
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